N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an acetamide group
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives often interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Coordination polymers based on similar structures have been shown to have multiresponsive luminescent sensitive detection for antibiotics and pesticides .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in a dry environment at 2-8°c .
Result of Action
Similar compounds have demonstrated good anti-tumor activity toward tested glioma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide. For instance, the compound’s stability can be affected by temperature, as it is typically stored in a dry environment at 2-8°C . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as antibiotics and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide typically involves the reaction of 4H-1,2,4-triazole with a phenyl derivative under specific conditions. One common method includes the use of a phenyl acetamide precursor, which reacts with 4H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also features a triazole ring and phenyl group but differs in its overall structure and applications.
4-(1H-1,2,4-Triazol-1-yl)phenyl derivatives: These compounds share the triazole and phenyl moieties but have different substituents, leading to varied properties and uses.
Uniqueness
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form coordination polymers and exhibit luminescent properties sets it apart from other similar compounds .
Biological Activity
N-(3-(4H-1,2,4-triazol-4-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring in its structure is particularly significant, as triazole derivatives are known for their broad spectrum of pharmacological effects, including antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H11N5O, with a molecular weight of approximately 225.23 g/mol. The compound features a phenyl group attached to a triazole moiety and an acetamide functional group, which contribute to its unique properties and biological activities.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity. For instance, similar compounds have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production and a target for skin-related therapies .
Antimicrobial Activity
Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For example, derivatives containing the triazole moiety have demonstrated efficacy against various fungal strains, including Candida species . The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, some derivatives have demonstrated selective toxicity towards glioma cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated against mushroom tyrosinase and shown to possess decent inhibitory activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or triazole rings can significantly influence the inhibitory potency.
Case Studies
- Tyrosinase Inhibition : In a study involving several synthesized triazole derivatives, it was found that this compound exhibited IC50 values comparable to standard inhibitors like kojic acid. This suggests its potential application in skin whitening products due to its ability to inhibit melanin production .
- Anticancer Efficacy : A recent study highlighted the anticancer properties of various triazole derivatives against glioma cells. Among these compounds, those structurally similar to this compound showed significant cytotoxic effects through apoptosis induction .
Research Findings Summary
Activity | IC50 Value | Reference |
---|---|---|
Tyrosinase Inhibition | 0.219 ± 0.081 µM | |
Anticancer (Glioma) | Varies by derivative | |
Antifungal Activity | Significant |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are still under investigation; however, preliminary studies suggest it is stable at room temperature and should be stored under controlled conditions (2–8 °C). Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.
Properties
IUPAC Name |
N-[3-(1,2,4-triazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-3-2-4-10(5-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMVPNHKSBPBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.